The synthesis of sodium (Z)-4-hydroxy-4-oxobut-2-enoate typically involves several key steps:
The reaction typically requires careful monitoring of pH and temperature, with spectrophotometric analysis often used to track the progress of the reaction.
The molecular structure of sodium (Z)-4-hydroxy-4-oxobut-2-enoate features several notable characteristics:
InChI=1S/C4H5O4.Na/c5-3(6)1-2-4(7)8;, indicating its structural complexity .The compound has a distinct arrangement of atoms that contributes to its chemical properties, making it suitable for various applications.
Sodium (Z)-4-hydroxy-4-oxobut-2-enoate can participate in several significant chemical reactions:
Common reagents used in these reactions include strong acids or bases depending on the desired reaction pathway.
The mechanism of action for sodium (Z)-4-hydroxy-4-oxobut-2-enoate primarily revolves around its ability to donate protons or accept electrons due to its functional groups:
Sodium (Z)-4-hydroxy-4-oxobut-2-enoate exhibits several important physical and chemical properties:
The compound's properties make it suitable for roles in biochemical pathways and industrial applications.
Sodium (Z)-4-hydroxy-4-oxobut-2-enoate finds applications across multiple scientific fields:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4